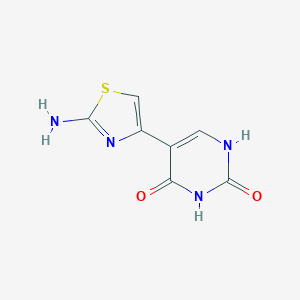
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring both thiazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or acyl groups.
Aplicaciones Científicas De Investigación
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes such as DNA replication, protein synthesis, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
Pyrimidine-2,4-dione: A core structure in many biologically active molecules.
Thiazole derivatives: Compounds with similar thiazole rings, often exhibiting diverse biological activities.
Uniqueness
5-(2-Amino-1,3-thiazol-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its combined thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and other applications.
Propiedades
Número CAS |
7597-80-0 |
|---|---|
Fórmula molecular |
C7H6N4O2S |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N4O2S/c8-6-10-4(2-14-6)3-1-9-7(13)11-5(3)12/h1-2H,(H2,8,10)(H2,9,11,12,13) |
Clave InChI |
MLTJOKBLCBPJGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


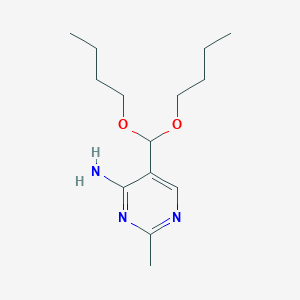
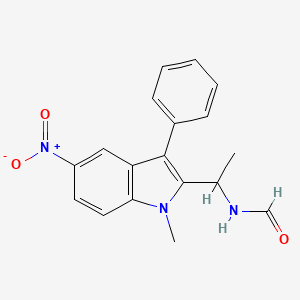
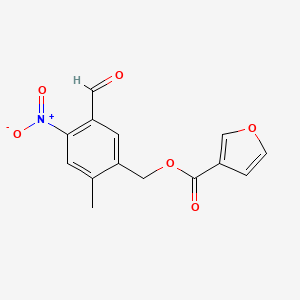
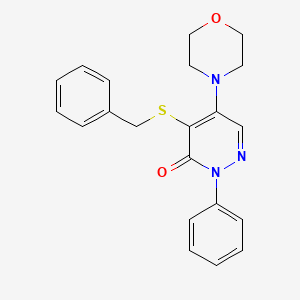
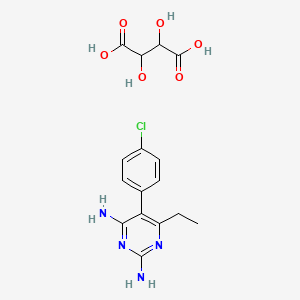
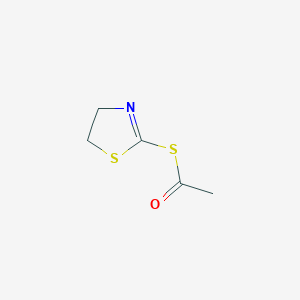

![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
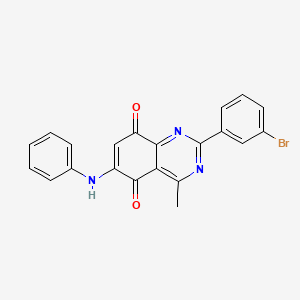

![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)
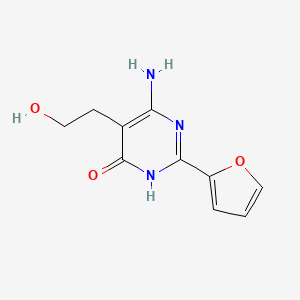

![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)
